Achiral Simplification vs. J-113397: Identical Pharmacological Profile with Improved Synthetic Yield
Trap-101 is an achiral analogue of J-113397, which contains two chiral centers. The original synthesis, purification, and enantiomer separation of J-113397 are described as 'rather difficult and low-yielding' [1]. In contrast, Trap-101 was designed to be achiral, resulting in a 'practical, high-yielding preparation' while maintaining a 'pharmacological profile similar to that of the parent compound' [1][2]. Direct head-to-head binding data confirms comparable NOP receptor affinity: Trap-101 pKi = 8.65, J-113397 pKi = 8.56 [3][4].
| Evidence Dimension | Synthetic accessibility and yield |
|---|---|
| Target Compound Data | Achiral; described as 'practical, high-yielding preparation' |
| Comparator Or Baseline | J-113397: Two chiral centers; described as 'difficult and low-yielding' synthesis |
| Quantified Difference | Not quantified; qualitative but robust design differentiation |
| Conditions | Comparative medicinal chemistry analysis |
Why This Matters
For procurement, Trap-101 offers equivalent pharmacological performance to the gold-standard J-113397 but with a simpler, more cost-effective synthetic route, potentially ensuring better supply chain reliability and lower cost.
- [1] Trapella C, et al. Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist. Bioorg Med Chem. 2006;14(3):692-704. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. TRAP-101 Ligand Page. Accessed 2026. View Source
- [3] MedChemExpress. Trap-101 hydrochloride Product Datasheet. Accessed 2026. View Source
- [4] Ozaki S, et al. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist. Naunyn Schmiedebergs Arch Pharmacol. 2000;362(4-5):391-397. View Source
